3-Hydroxypiperidin-4-one
Description
Properties
IUPAC Name |
3-hydroxypiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGWMOAEKBTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698953 | |
| Record name | 3-Hydroxypiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73603-43-7 | |
| Record name | 3-Hydroxypiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxypiperidin-4-one: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypiperidin-4-one is a heterocyclic organic compound featuring a piperidine core functionalized with both a hydroxyl and a carbonyl group. This unique arrangement of functional groups makes it a valuable, albeit under-researched, building block in medicinal chemistry. The piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. The addition of a hydroxyl group at the C3 position introduces a chiral center and provides a key site for hydrogen bonding, significantly influencing the molecule's stereochemistry and its potential interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and plausible synthetic routes for this compound, offering insights for its application in drug discovery and development.
Chemical Identity and Structure
This compound is a saturated six-membered heterocycle containing a nitrogen atom. The systematic IUPAC name for this compound is piperidin-3-ol-4-one. Its core structure is a piperidin-4-one with a hydroxyl substituent at the adjacent C3 position.
| Identifier | Value |
| CAS Number | 73603-43-7[1][2][][4] |
| Molecular Formula | C₅H₉NO₂[1][4] |
| Molecular Weight | 115.13 g/mol [1][4] |
| SMILES | O=C1C(O)CNCC1[1] |
| InChI | InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,6-7H,1-3H2 |
The presence of a stereocenter at the C3 position means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The specific stereochemistry can be expected to play a crucial role in its biological activity, a common theme in the pharmacology of piperidine derivatives.
Caption: 2D structure of this compound with chiral center at C3.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from related compounds, we can predict its general physicochemical properties.
| Property | Predicted Value/Information | Justification/Source |
| Boiling Point | 269.3 ± 30.0 °C | Predicted by chemical software[4] |
| Solubility | Soluble in water and polar organic solvents. | The presence of hydrogen bond donors (N-H, O-H) and an acceptor (C=O) suggests good water solubility.[5] |
| pKa | The piperidine nitrogen is basic (pKa of conjugate acid ~8-9). The hydroxyl group is weakly acidic. | Based on the pKa of similar piperidine structures. |
| LogP | Likely to be low (hydrophilic). | The multiple polar functional groups would lead to a negative or low positive LogP value. |
Synthesis Strategies
While a definitive, optimized synthesis for this compound is not readily found in peer-reviewed literature, several plausible synthetic routes can be conceptualized based on established organic chemistry principles and the synthesis of analogous structures. The choice of strategy would largely depend on the availability of starting materials and the desired scale of production.
Oxidation of a Diol Precursor
A common and direct approach would be the selective oxidation of a corresponding piperidine-3,4-diol. The key challenge in this methodology is achieving regioselective oxidation of the C4 hydroxyl group without affecting the C3 hydroxyl group.
Caption: Synthetic route via selective oxidation of a diol precursor.
Experimental Considerations:
-
Protecting Groups: To ensure selectivity, the nitrogen and the C3 hydroxyl group would likely require protection prior to oxidation. A common N-protecting group for piperidines is the benzyl (Bn) or tert-butyloxycarbonyl (Boc) group. The C3 hydroxyl could be protected as a silyl ether.
-
Oxidizing Agent: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be suitable candidates to minimize over-oxidation or side reactions.
-
Deprotection: Following oxidation, the protecting groups would be removed under appropriate conditions (e.g., hydrogenolysis for N-benzyl, acid treatment for N-Boc and silyl ethers) to yield the final product.
From N-Protected 3-Piperidone
Another viable approach involves the introduction of the hydroxyl group onto a pre-existing N-protected 3-piperidone. This could be achieved through alpha-hydroxylation.
Caption: Synthesis via alpha-hydroxylation of an N-protected 3-piperidone.
Protocol Outline: Synthesis of N-Benzyl-3-hydroxypiperidin-4-one (Hypothetical)
-
Protection: N-benzyl-3-piperidone can be synthesized from commercially available 3-hydroxypiperidine through N-benzylation followed by oxidation.
-
Enolate Formation: To a solution of N-benzyl-3-piperidone in an anhydrous aprotic solvent like THF at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the corresponding enolate.
-
Hydroxylation: An electrophilic oxygen source, for instance, molybdenum peroxide (MoOPH), is then added to the enolate solution to introduce the hydroxyl group at the C3 position.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
-
Deprotection: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to yield this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three key functional groups: the secondary amine, the hydroxyl group, and the ketone.
-
N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and reductive amination. This allows for the straightforward introduction of various substituents on the nitrogen atom, a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.
-
O-Alkylation/Acylation: The secondary hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. This can be used to introduce further diversity and to act as a protecting group during synthesis.
-
Ketone Chemistry: The carbonyl group can undergo a range of classical ketone reactions, including reduction to the corresponding alcohol, reductive amination, and the formation of imines, oximes, and hydrazones.[6]
-
Intermolecular and Intramolecular Interactions: The presence of both hydrogen bond donors and acceptors allows for the formation of a network of intermolecular hydrogen bonds, which will influence its crystal packing and physical properties. Intramolecular hydrogen bonding between the hydroxyl group and the ketone is also possible.
Applications in Medicinal Chemistry and Drug Development
The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, known to be a key component in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and CNS-depressant properties.[7][8][9]
The introduction of a hydroxyl group at the C3 position offers several advantages for drug design:
-
Chirality: It introduces a stereocenter, allowing for the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, which can be critical for binding to the active site of enzymes or receptors.
-
Scaffold for Further Functionalization: It provides an additional handle for chemical modification and the exploration of structure-activity relationships (SAR).
Derivatives of 3-hydroxypiperidine are important intermediates in the synthesis of various pharmacologically active compounds.[10] For instance, the core structure is related to components of molecules developed as antagonists for the NR2B subtype of NMDA receptors.[9]
Safety and Handling
Specific toxicity data for this compound are not available. However, based on related piperidine derivatives, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Piperidine and its simple derivatives can be corrosive and skin irritants.[11][12]
Conclusion
This compound represents a promising, yet underexplored, chemical entity for the development of novel therapeutics. Its combination of a privileged piperidin-4-one core with a strategically placed hydroxyl group offers a rich platform for chemical diversification. While detailed experimental data on the parent compound is sparse, established synthetic methodologies for related structures provide a clear roadmap for its preparation. Further investigation into the synthesis, properties, and biological activities of its derivatives is warranted and could unlock new avenues in drug discovery.
References
-
A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (2020). Patsnap. Retrieved from [Link]
-
Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aque. (n.d.). Retrieved from [Link]
-
PubMed. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypiperidine. PubChem Compound Database. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
PubMed. (n.d.). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. Retrieved from [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Retrieved from [Link]
-
ResearchGate. (2015). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. Retrieved from [Link]
Sources
- 1. 73603-43-7|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-Hydroxy-4-piperidone CAS#: 73603-43-7 [m.chemicalbook.com]
- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 11. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of piperidine-based heterocyclic building blocks
An In-depth Technical Guide to Piperidine-Based Heterocyclic Building Blocks for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent and functionally significant structural motifs in medicinal chemistry.[1][2][3] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a molecular scaffold. An analysis of FDA-approved drugs reveals the piperidine nucleus to be a recurring feature, integral to the therapeutic efficacy of numerous blockbuster medications.[1][2] This enduring prominence is not coincidental; the piperidine ring offers a unique combination of physicochemical and stereochemical properties that make it an ideal building block for the design of novel therapeutic agents.
The inherent three-dimensionality of the saturated piperidine ring allows for the exploration of chemical space beyond the "flatland" of aromatic systems, a concept increasingly recognized for its importance in achieving target selectivity and potency.[4] Furthermore, the conformational flexibility of the piperidine chair and boat forms, coupled with the basicity of the nitrogen atom, provides a rich platform for modulating a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of chiral centers within the piperidine scaffold can further refine these properties, leading to enhanced biological activity, improved selectivity, and favorable pharmacokinetic (PK) characteristics.[5]
This technical guide provides a comprehensive overview of piperidine-based heterocyclic building blocks, intended for researchers and scientists engaged in drug discovery and development. We will delve into the key synthetic strategies for accessing these scaffolds, explore their diverse applications across a range of therapeutic areas, and provide detailed protocols for their synthesis and functionalization.
Strategic Synthesis of Piperidine Scaffolds: A Chemist's Toolkit
The efficient and stereocontrolled synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. A variety of synthetic methodologies have been developed, ranging from classical approaches to innovative, modular strategies.
Catalytic Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of substituted pyridines remains one of the most direct and widely employed methods for the synthesis of piperidine derivatives. This approach is attractive due to the commercial availability of a vast array of substituted pyridines.
Mechanism and Stereochemical Considerations: The hydrogenation of the pyridine ring typically proceeds via a syn-addition of hydrogen to the aromatic ring, often leading to the formation of the cis-diastereomer as the major product. The choice of catalyst (e.g., platinum, palladium, rhodium), solvent, and reaction conditions can significantly influence the stereochemical outcome.
Experimental Protocol: Diastereoselective Hydrogenation of a Disubstituted Pyridine
This protocol describes a general procedure for the platinum-catalyzed hydrogenation of a methyl-substituted pyridine carboxylate to the corresponding cis-piperidine.
-
Substrate Preparation: Dissolve the substituted pyridine (1.0 equiv) in glacial acetic acid.
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂, 10 mol%) to the solution.
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (balloon pressure or Parr apparatus) and stir vigorously at room temperature for 16-24 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction.
-
Platinum(IV) Oxide (Adams' Catalyst): This catalyst is highly effective for the hydrogenation of aromatic rings and often provides good diastereoselectivity.
-
Hydrogen Atmosphere: Provides the reducing agent for the reaction.
Modern Modular and Cascade Approaches
Recent advances in synthetic methodology have focused on developing more efficient and modular routes to complex piperidine scaffolds. These approaches often involve cascade reactions or the combination of different catalytic systems to streamline the synthetic process.
A notable example is the combination of biocatalytic C-H oxidation and radical cross-coupling, which has been shown to dramatically reduce the number of steps required to synthesize valuable piperidine building blocks.[6] Multicomponent reactions, where three or more reactants combine in a single operation to form the piperidine ring, also represent a powerful strategy for rapidly generating molecular diversity.[3]
The Therapeutic Landscape of Piperidine-Containing Drugs
The piperidine scaffold is a key pharmacophoric element in a wide range of therapeutic agents, demonstrating its broad biological relevance.[7][8]
| Therapeutic Area | Example Drug | Mechanism of Action/Significance of Piperidine Moiety |
| Oncology | Crizotinib | Anaplastic Lymphoma Kinase (ALK) inhibitor. The piperidine moiety contributes to the overall physicochemical properties of the drug.[4] |
| Central Nervous System | Methylphenidate | Dopamine-norepinephrine reuptake inhibitor used to treat ADHD. The piperidine ring is crucial for its interaction with the dopamine transporter.[9] |
| Haloperidol | A typical antipsychotic that acts as a dopamine D2 receptor antagonist. The piperidine nitrogen is a key basic center for receptor binding.[8][9] | |
| Pain Management | Fentanyl | A potent µ-opioid receptor agonist. The N-substituted piperidine is a classic feature of many opioid analgesics.[8][9] |
| Antihistamines | Loratadine | A second-generation H1 histamine receptor antagonist. The piperidine ring is part of the core structure responsible for its antihistaminic activity.[9] |
| Antimicrobial Agents | Novel (Piperidin-4-yl)adamantane-1-carboxylates | Exhibit in vitro antimicrobial and antifungal activity. The piperidine fragment is a key component of these novel compounds.[10] |
| Antiviral Agents | Febrifugine | An alkaloid with antimalarial and antiviral properties. Its synthetic analog, halofuginone, is used as an antiparasitic drug.[4] |
| Alzheimer's Disease | Donepezil | A reversible inhibitor of acetylcholinesterase. The piperidine moiety is integral to its binding to the active site of the enzyme.[8] |
Visualizing Key Synthetic Transformations
The following diagrams illustrate fundamental synthetic pathways to piperidine-based building blocks.
Caption: General synthetic route to substituted piperidines via pyridine hydrogenation and subsequent epimerization.
Caption: Schematic of a multicomponent reaction for the synthesis of a substituted piperidine.
Conclusion: The Future of Piperidine-Based Drug Discovery
The piperidine scaffold continues to be a highly privileged and versatile building block in the design of novel therapeutics.[11] Its unique structural and physicochemical properties provide a robust foundation for the development of drugs with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more sophisticated, allowing for the precise and efficient synthesis of complex and stereochemically diverse piperidine derivatives, the role of this fundamental heterocycle in addressing unmet medical needs is set to expand even further. The exploration of novel substitution patterns and the incorporation of piperidine motifs into new drug modalities will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- University of Arizona. (2017, June 14). Piperidine-based drug discovery.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Scripps Research & Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science.
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7943-7951.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- Royal Society of Chemistry. (2022, October 11).
- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
- Encyclopedia.pub. (2023, February 9).
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1235-1246.
- Wikipedia. (n.d.). Piperidine.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- MDPI. (2022).
- ACS Publications. (2007). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 9(24), 5023-5025.
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. thieme-connect.de [thieme-connect.de]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Using 3-Hydroxypiperidin-4-one in the Total Synthesis of Alkaloids
This Application Note is written for Senior Synthetic Chemists and Process Development Scientists . It details the strategic utilization of 3-hydroxypiperidin-4-one (and its N-protected derivatives) as a high-density functional scaffold for the total synthesis of polyhydroxylated alkaloids, specifically focusing on indolizidine alkaloids (e.g., Swainsonine) and pharmaceutical intermediates .
Executive Summary
The This compound scaffold represents a "privileged structure" in organic synthesis due to its dense array of functional groups: a secondary amine (N1), a chiral secondary alcohol (C3), and a reactive ketone (C4). This
This guide provides a comprehensive protocol for:
-
Accessing the Scaffold: Efficient synthesis of N-Boc-3-hydroxypiperidin-4-one from commercially available precursors.
-
Stereochemical Control: Leveraging the C3-hydroxyl group to direct nucleophilic attack at C4 (Cram vs. anti-Cram chelation).
-
Total Synthesis Application: A validated route to (-)-Swainsonine and Castanospermine analogs.
Strategic Utility & Retrosynthetic Logic
The this compound core is chemically distinct from simple piperidones due to the alpha-hydroxy ketone functionality. This motif allows for:
-
Chelation-Controlled Addition: The C3-OH (or its protected ether) can coordinate with metal/Lewis acid catalysts, directing nucleophiles to the C4 ketone with high diastereoselectivity.
-
Redox Versatility: The ketone can be stereoselectively reduced to cis- or trans-1,2-diols, essential for mimicking sugar stereocenters in glycosidase inhibitors.
Retrosynthetic Analysis (Graphviz Diagram)[1]
The following diagram illustrates how the this compound core serves as the linchpin in the synthesis of the indolizidine alkaloid Swainsonine .
Figure 1: Retrosynthetic logic deconstructing Swainsonine back to the this compound core.
Preparation of the Scaffold: N-Boc-3-Hydroxypiperidin-4-one
While 3-hydroxypyridine reduction is a known route, the direct oxidation of N-Boc-4-piperidone is preferred in total synthesis for its scalability and avoidance of aromatic hydrogenation steps.
Protocol A: Alpha-Hydroxylation of N-Boc-4-Piperidone
Objective: Synthesize tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate. Mechanism: Silyl enol ether formation followed by Rubottom oxidation or direct hypervalent iodine oxidation.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
TMSCl (Trimethylsilyl chloride)
-
LDA (Lithium diisopropylamide)
-
mCPBA (meta-Chloroperoxybenzoic acid) or DMP (Dess-Martin Periodinane) for alternative routes.
Step-by-Step Procedure:
-
Enol Silane Formation:
-
Cool a solution of LDA (1.1 equiv) in dry THF to -78°C under Argon.
-
Add N-Boc-4-piperidone (dissolved in THF) dropwise. Stir for 30 min.
-
Add TMSCl (1.2 equiv) rapidly. Allow to warm to room temperature (RT) over 2 hours.
-
QC Check: 1H NMR should show the disappearance of alpha-protons and appearance of the vinyl silyl ether signal (~4.8 ppm).
-
Workup: Dilute with pentane, wash with cold NaHCO3, dry (MgSO4), and concentrate. Use crude for the next step.
-
-
Rubottom Oxidation:
-
Dissolve the crude silyl enol ether in CH2Cl2 at 0°C.
-
Add mCPBA (1.1 equiv) portion-wise. Stir for 1 hour.
-
Rearrangement: The intermediate epoxide rearranges to the silyl ether.
-
Hydrolysis: Add dilute HCl or TBAF to cleave the O-TMS group.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield Expectation: 60-75% overall. Stability Note: The product is an alpha-hydroxy ketone. It is prone to dimerization. Store at -20°C or protect the hydroxyl group immediately (e.g., as a TBS ether) for long-term stability.
Application: Total Synthesis of (-)-Swainsonine[2]
This workflow demonstrates the use of the scaffold to construct the bicyclic indolizidine core.
Phase 1: Stereoselective C-C Bond Formation
The critical step is the addition of a carbon chain to C4. The C3-hydroxyl group directs this addition.
Reaction: Grignard Addition / Allylation. Substrate: N-Boc-3-(TBS-oxy)piperidin-4-one.
| Parameter | Condition | Rationale |
| Reagent | Allylmagnesium bromide | Introduces the 3-carbon chain required for the pyrrolidine ring. |
| Temperature | -78°C | Kinetic control to maximize diastereoselectivity. |
| Solvent | Et2O or Toluene | Non-coordinating solvents enhance chelation control if using free OH; coordinating solvents (THF) favor Felkin-Anh. |
| Selectivity | >95:5 (trans) | The bulky TBS group at C3 blocks the syn face, forcing attack from the opposite side (anti-Felkin). |
Phase 2: Ring Closure (Indolizidine Formation)
-
N-Deprotection: Removal of the Boc group (TFA/DCM).
-
N-Alkylation: The newly exposed amine reacts with the pendant alkene (via oxidative cleavage to aldehyde or hydroboration/activation) to close the second ring.
-
Alternative: Use Ring Closing Metathesis (RCM) . If an allyl group is attached to the Nitrogen (N-allyl) and an allyl group is added to C4, Grubbs II catalyst will close the ring to form the dehydropiperidine/indolizidine core.
-
Protocol B: Chelation-Controlled Reduction (Diol Synthesis)
To access the specific stereochemistry of Swainsonine (1S, 2R, 8R, 8aR), the ketone at C4 must be reduced to an alcohol with specific relative stereochemistry to the C3-OH.
Reagent: L-Selectride vs. NaBH4/CeCl3 (Luche).
-
L-Selectride: Bulky hydride attacks from the less hindered face, typically yielding the cis-diol (if protected) or trans depending on conformation.
-
Zn(BH4)2: Chelation-controlled reduction yields the syn-diol (1,2-cis relationship).
Troubleshooting & Optimization
Stability of this compound
-
Problem: The compound turns yellow/brown upon storage.
-
Cause: Maillard-type reactions or dimerization of the alpha-hydroxy ketone.
-
Solution: Always store as the N-Boc, O-TBS protected derivative. The free hydroxy-ketone should be generated in situ or used immediately.
Stereochemical Leakage
-
Problem: Low diastereomeric ratio (dr) during nucleophilic addition to C4.
-
Cause: Competition between Chelation (Cram) and Steric (Felkin-Anh) models.
-
Solution:
-
To favor Syn-addition (Chelation): Use Lewis acids like TiCl4 or ZnCl2 and the free hydroxyl group.
-
To favor Anti-addition (Sterics): Use a bulky protecting group (TBDPS) on C3 and a non-chelating solvent (THF).
-
References
- Rubottom Oxidation Protocol: Rubottom, G. M., et al. "Preparation of alpha-hydroxy ketones from silyl enol ethers." Journal of Organic Chemistry, 1978, 43(8), 1599–1602.
- Swainsonine Synthesis: Pearson, W. H., & Hutta, D. A. "Synthesis of polyhydroxylated pyrrolidines and indolizidines via the [3 + 2] cycloaddition of azomethine ylides." Journal of Organic Chemistry, 1987, 52, 5460. Trost, B. M., & Van Vranken, D. L. "Asymmetric Synthesis of Indolizidine Alkaloids." J. Am. Chem. Soc., 1993, 115, 444.
-
Biocatalytic Reduction of Piperidones
-
Gao, X., et al. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase." Catalysts, 2016, 6(11), 169. Link
-
- Febrifugine/Halofuginone Analogues: McLaughlin, N. P., & Evans, P. "Dihydroxylation of 3-substituted piperidines." Journal of Organic Chemistry, 2010, 75, 518.
- General Reactivity: P. Kamath, et al. "Piperidin-4-one: The potential pharmacophore." International Journal of Pharmaceutical Sciences and Research, 2011.
Disclaimer: This protocol involves the use of hazardous reagents (LDA, mCPBA). All manipulations should be performed in a fume hood with appropriate PPE. Verify the stereochemistry of intermediates using NOESY NMR or X-ray crystallography.
Application Notes and Protocols: Condensing 3-Hydroxypiperidin-4-one with Aldehydes for Pharmaceutical Research
Introduction: The Strategic Importance of Substituted Piperidones in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold for interacting with biological targets. Within this class, 4-piperidone derivatives serve as crucial synthetic intermediates for generating diverse molecular architectures.[2][3] The condensation of 3-hydroxypiperidin-4-one with various aldehydes is a key transformation that introduces a benzylic or alkylidene moiety at the C3 position, creating an α,β-unsaturated ketone system. This functional group is a versatile handle for further chemical modifications, including Michael additions and conjugate reductions, enabling the synthesis of complex, multi-substituted piperidine analogs with significant therapeutic potential.[4][5]
These resulting scaffolds are of high interest to researchers in drug development for their potential applications as anti-cancer, antimicrobial, and anti-inflammatory agents, among others.[3] This guide provides a comprehensive overview of the reaction conditions for this pivotal condensation, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Knoevenagel Condensation Pathway
The reaction of this compound with an aldehyde typically proceeds via a Knoevenagel condensation, a variant of the aldol condensation.[4][6] This reaction is characterized by the condensation of a carbonyl compound with a molecule containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups). In the case of this compound, the methylene group at the C3 position is activated by the adjacent ketone at C4.
The reaction is generally catalyzed by a weak base, with piperidine itself being a classic and effective catalyst.[7] The mechanism can be summarized in the following key steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the α-carbon (C3) of the this compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heating, to yield the final α,β-unsaturated ketone product. The conjugation of the newly formed double bond with the carbonyl group provides a thermodynamic driving force for this elimination step.[5]
The choice of catalyst, solvent, and temperature can significantly influence the reaction rate and yield. Both acid and base catalysis can be employed, with base catalysis being more common for this type of transformation.[8]
Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Protecting Group Strategy
The secondary amine of the piperidine ring is often protected prior to the condensation reaction to prevent side reactions and improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under the basic conditions of the Knoevenagel condensation and its straightforward removal under acidic conditions. The synthesis of N-Boc-3-hydroxypiperidin-4-one (also known as N-Boc-3-oxopiperidin-5-ol) is a prerequisite for many synthetic routes.[9][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the condensation of N-Boc-3-hydroxypiperidin-4-one with aromatic aldehydes under both base-catalyzed and acid-catalyzed conditions.
Protocol 1: Base-Catalyzed Knoevenagel Condensation (Piperidine Catalysis)
This protocol is a general method adapted from established Knoevenagel condensation procedures.[7]
Materials:
-
N-Boc-3-hydroxypiperidin-4-one
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine (catalyst)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (optional, for neutralization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add N-Boc-3-hydroxypiperidin-4-one (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Add ethanol or methanol as the solvent to achieve a concentration of approximately 0.2-0.5 M.
-
Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
If desired, a few drops of glacial acetic acid can be added to neutralize the piperidine catalyst.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Figure 2: Workflow for base-catalyzed Knoevenagel condensation.
Protocol 2: Acid-Catalyzed Condensation
Acid catalysis can also be employed, particularly when the aldehyde is less reactive.
Materials:
-
N-Boc-3-hydroxypiperidin-4-one
-
Aromatic aldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or Benzene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask equipped with a magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add N-Boc-3-hydroxypiperidin-4-one (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Add toluene or benzene as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the condensation of N-Boc-3-hydroxypiperidin-4-one with various aldehydes, based on analogous reactions reported in the literature.
| Aldehyde | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| Benzaldehyde | Piperidine (0.2) | Ethanol | Reflux | 6 | 75-85 | [8] |
| 4-Chlorobenzaldehyde | Piperidine (0.2) | Ethanol | Reflux | 8 | 80-90 | [8] |
| 4-Methoxybenzaldehyde | Piperidine (0.2) | Methanol | Reflux | 5 | 85-95 | [8] |
| 4-Nitrobenzaldehyde | p-TsOH (0.1) | Toluene | Reflux | 12 | 70-80 | [11] |
| Furfural | Piperidine (0.2) | Ethanol | Reflux | 10 | 65-75 | [8] |
Note: The yields are estimates based on similar reactions and may vary depending on the specific experimental conditions.
Troubleshooting and Optimization
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the amount of catalyst. For less reactive aldehydes, consider switching to a more forcing condition, such as acid catalysis with azeotropic removal of water.
-
Side reactions: The N-Boc protecting group is generally stable to these conditions, but if using an unprotected piperidinone, N-alkylation or other side reactions may occur. Ensure the use of a suitable protecting group.
Formation of Byproducts:
-
Michael Addition: The product, an α,β-unsaturated ketone, can potentially react with another equivalent of the enolate in a Michael addition. Using a slight excess of the aldehyde can help to minimize this.
-
Self-condensation of the aldehyde: This is less likely with aromatic aldehydes but can be a concern with enolizable aliphatic aldehydes.
Purification Challenges:
-
If the product is difficult to crystallize, column chromatography is the recommended method of purification. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.
Conclusion
The condensation of this compound with aldehydes is a robust and versatile method for the synthesis of valuable piperidine-based scaffolds for drug discovery. By understanding the underlying Knoevenagel condensation mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of compounds for biological evaluation. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important transformation in the laboratory.
References
- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents.
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.
- CN101857565A - Preparation method of 3-amino-4-piperidone and corresponding derivative thereof - Google Patents.
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. Available at: [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Publishing. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]
-
(PDF) Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones. Available at: [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Available at: [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
-
Knoevenagel condensation - YouTube. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. Available at: [Link]
-
Aldol Condensation Reaction: Benzalacetophenone | PDF | Chemical Compounds - Scribd. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers. Available at: [Link]
-
Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Available at: [Link]
-
Condensation reaction of benzaldehyde with p-nitroacetophenone - ResearchGate. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 10. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hydroxy-4-Piperidone Derivatives
Welcome to the technical support center for the purification of 3-hydroxy-4-piperidone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the stability and purification of this important class of nitrogen-containing heterocycles.[1][2][3] The unique β-hydroxy ketone motif embedded within a piperidine ring presents specific instability issues that require carefully considered purification strategies. This document provides in-depth, field-proven insights and protocols to help you achieve high purity and yield for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of 3-hydroxy-4-piperidone derivatives. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What are the primary causes of instability in 3-hydroxy-4-piperidone derivatives?
A1: The instability of this scaffold arises from a combination of three main factors:
-
Acid/Base Sensitivity: The core structure contains a β-hydroxy ketone. This motif is susceptible to a base-catalyzed retro-aldol reaction or an acid-catalyzed dehydration (elimination of water) to form a more stable, conjugated α,β-unsaturated ketone. The piperidine nitrogen, being basic, can even act as an internal catalyst for some degradation pathways.[4]
-
Oxidative Instability: The secondary amine of the piperidine ring is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities or N-oxide byproducts.[5] This is a common issue observed in many amine-containing compounds.
-
Thermal Lability: The combination of the hydroxyl and ketone groups can make the molecule sensitive to heat. Elevated temperatures during solvent evaporation or chromatography can accelerate the degradation pathways mentioned above.[6]
Q2: How does pH dramatically affect the stability of my compound during work-up and purification?
A2: The pH of your aqueous and chromatographic phases is arguably the most critical parameter to control.
-
Acidic Conditions (pH < 4): Strongly acidic conditions can protonate the piperidine nitrogen, which may stabilize it against oxidation. However, these same conditions can vigorously catalyze the dehydration of the β-hydroxyl group, leading to the formation of an enone impurity.
-
Neutral to Mildly Basic Conditions (pH 7-9): This range is often the "sweet spot" for stability. However, even mildly basic conditions can be problematic if other factors (like heat) are present. The free piperidine nitrogen is nucleophilic and can participate in side reactions.
-
Strongly Basic Conditions (pH > 10): Strong bases (e.g., NaOH, K2CO3) will deprotonate the hydroxyl group and can readily trigger retro-aldol fragmentation or other rearrangements. It is crucial to avoid prolonged exposure to strong bases, even during aqueous extractions. Studies on related nitrogen-containing heterocycles confirm that stability is highly pH-dependent.[4][7][8]
Q3: My purified compound turns yellow or brown upon storage. What is happening and how can I prevent it?
A3: This discoloration is almost always a sign of oxidation.[5][9] Piperidine derivatives, especially in their free-base form, can react with atmospheric oxygen. This process can be accelerated by exposure to light.
-
Prevention during Purification: Purge all solvents with an inert gas like nitrogen or argon before use. Conduct chromatography and solvent evaporation under a nitrogen atmosphere if possible.
-
Long-Term Storage: Store the final compound as a salt (e.g., hydrochloride or trifluoroacetate salt) if the free base is not required for the next step. Salts are generally more crystalline and far less prone to air oxidation. If you must store the free base, do so under argon or nitrogen in a sealed vial at low temperatures (-20°C is recommended) and protected from light.
Q4: When should I consider using a protecting group strategy?
A4: If you consistently observe significant degradation (>10-15%) during purification despite optimizing conditions, a protecting group strategy is a robust solution.[10][11][12]
-
Protect the Amine: The piperidine nitrogen can be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This prevents the amine from acting as a base or nucleophile and significantly reduces its susceptibility to oxidation.
-
Protect the Hydroxyl Group: The 3-hydroxy group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn). This directly prevents the acid- or base-catalyzed elimination reactions, which are often the primary degradation pathway. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.[10]
Part 2: Troubleshooting Guide
This section provides direct answers to common experimental problems.
Problem 1: My compound is degrading on the silica gel column.
You observe streaking on the TLC plate, the appearance of new, lower Rf (more polar) or higher Rf (less polar, often the dehydrated product) spots after running a column, and suffer low recovery of the desired product. This is a classic sign of on-column decomposition.
-
Underlying Cause: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the dehydration of your 3-hydroxy-4-piperidone derivative.
-
Solution A: Modify the Mobile Phase
-
The Fix: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silica surface. Triethylamine (Et3N) at 0.1-1% (v/v) is the most common choice. For very sensitive compounds, pyridine can also be used.
-
Causality: The triethylamine preferentially interacts with the acidic silanol groups, effectively "passivating" the stationary phase and creating a more neutral environment for your compound as it travels through the column.
-
-
Solution B: Switch to an Alternative Stationary Phase
-
The Fix: Use a less acidic or neutral stationary phase.
-
Neutral Alumina (Brockmann Grade III or IV): Alumina is an excellent alternative for basic compounds. Ensure it is deactivated with water to the appropriate grade, as highly activated alumina can be strongly basic and catalyze other reactions.
-
Treated Silica: Use commercially available deactivated or base-treated silica gel.
-
Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography using water/acetonitrile or water/methanol gradients with a pH buffer (like ammonium acetate or formic acid, chosen based on compound stability) can be an excellent, albeit more expensive, option.
-
-
-
Solution C: Low-Temperature Chromatography
-
The Fix: Run the column in a cold room or use a jacketed column with a circulating chiller set to 0-4°C.
-
Causality: Degradation reactions are kinetically controlled. Lowering the temperature significantly reduces the rate of on-column decomposition, even on standard silica gel.[6] This can be highly effective but requires specialized equipment.
-
Problem 2: I'm seeing multiple spots on TLC even after a successful reaction.
Your crude reaction mixture shows one main product spot by TLC, but after an aqueous work-up, you see multiple spots, indicating decomposition before you even begin purification.
-
Underlying Cause: The pH of your aqueous wash is likely too acidic or too basic, causing degradation. For example, washing with 1M HCl to remove basic impurities or with saturated NaHCO3 to neutralize acid can be too harsh.
-
Solution: pH-Controlled Liquid-Liquid Extraction
-
The Fix: Use milder buffer solutions for the work-up. Instead of strong acids or bases, use a pH 7 phosphate buffer or a saturated ammonium chloride (NH4Cl) solution (mildly acidic, pH ≈ 5.5) for washes. Always check the pH of the aqueous layer after extraction.
-
Causality: Maintaining the pH within the optimal stability window (typically 6-8) during extraction prevents the rapid hydrolysis, elimination, or rearrangement that can occur at pH extremes.[4][7]
-
Part 3: Detailed Protocols & Data
Protocol 1: Buffered Flash Column Chromatography for pH-Sensitive Derivatives
This protocol is designed to minimize on-column degradation on standard silica gel.
-
Prepare the Slurry: In a beaker, add silica gel to your chosen mobile phase (e.g., 95:5 dichloromethane/methanol). Add triethylamine to a final concentration of 0.5% (v/v). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the column and use gentle pressure to pack a firm, uniform bed. Do not let the column run dry.
-
Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the mobile phase (containing 0.5% Et3N). This ensures the entire stationary phase is neutralized before you load your compound.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase. For better resolution, consider adsorbing the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (like DCM), add a small amount of silica, evaporate the solvent completely, and carefully load the resulting dry powder onto the top of the column.
-
Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by TLC.
-
Post-Purification: Combine the pure fractions. When evaporating the solvent, be mindful that triethylamine is relatively high-boiling. If your compound is stable, you can remove the triethylamine under a high vacuum. If not, a subsequent gentle acidic wash (e.g., with dilute citric acid) of the pooled fractions (dissolved in an organic solvent) followed by drying and evaporation can remove the triethylamine.
Data Summary Tables
Table 1: Chromatography System Selection Guide
| Compound Property | Recommended Stationary Phase | Recommended Mobile Phase Modifier | Rationale |
| Mildly Base-Sensitive | Silica Gel | 0.1 - 1.0% Triethylamine | Neutralizes acidic silica surface, preventing acid-catalyzed dehydration.[13] |
| Highly Acid-Sensitive | Neutral Alumina (Grade III/IV) | None required | Inherently basic stationary phase is compatible with amine-containing compounds. |
| Very Polar/Water Soluble | Reversed-Phase C18 Silica | 0.1% Formic Acid or 10mM Ammonium Acetate | Allows for purification in buffered aqueous systems, offering precise pH control. |
| Prone to Oxidation | Any (run under inert gas) | Degassed Solvents | Minimizes exposure to atmospheric oxygen during the purification process.[5] |
Table 2: General pH Stability Profile of Piperidine Derivatives
| pH Range | General Stability | Primary Degradation Risk |
| 1 - 3 | Poor to Moderate | Acid-catalyzed dehydration of β-hydroxy ketone. |
| 4 - 6 | Moderate to Good | Balance between preventing amine oxidation and minimizing dehydration. |
| 7 - 8 | Good to Optimal | Generally the most stable region for the free base. |
| 9 - 11 | Moderate to Poor | Base-catalyzed retro-aldol or other rearrangements. |
| 12 - 14 | Very Poor | Rapid decomposition via multiple base-catalyzed pathways. |
| Note: This is a generalized guide. The optimal pH for your specific derivative should be determined experimentally.[4][7] |
Part 4: Visualization & Workflows
Purification Strategy Decision Workflow
This diagram outlines a logical approach to selecting a purification method for an unknown 3-hydroxy-4-piperidone derivative.
Caption: Decision workflow for selecting a purification strategy.
Primary Degradation Pathway: Dehydration
This diagram illustrates the common acid-catalyzed dehydration of the 3-hydroxy-4-piperidone core.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. sorbtech.com [sorbtech.com]
Technical Support Center: Preserving the Enantiopurity of 3-Hydroxypiperidin-4-one
Welcome to the technical support guide for enantiopure 3-Hydroxypiperidin-4-one. This valuable chiral building block is instrumental in the synthesis of numerous pharmaceutical agents. However, its stereochemical integrity can be compromised through racemization, a critical issue that can impact the efficacy and safety of the final drug product.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Part 1: Understanding the Root Cause of Racemization
Q1: What is racemization and why is my enantiopure this compound losing its optical purity?
Answer: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][3] For this compound, the primary mechanism responsible for this loss of stereochemical integrity is keto-enol tautomerism .[4]
The chiral center in your molecule is the carbon at the 3-position (C3), which bears the hydroxyl group. This carbon is also the alpha-carbon to the ketone's carbonyl group. The hydrogen atom attached to this alpha-carbon is unusually acidic due to the electron-withdrawing effect of the adjacent carbonyl group.[4]
Under either acidic or basic conditions, this alpha-hydrogen can be removed, leading to the formation of a planar enol or enolate intermediate.[4][5] In this flat, sp²-hybridized state, the original stereochemical information at C3 is lost.[6] When this intermediate is reprotonated to revert to the more stable keto form, the proton can add from either face of the planar double bond with roughly equal probability. This non-selective protonation results in the formation of both the original (e.g., R) and the opposite (S) enantiomer, leading to a racemic mixture.[3]
Q2: What specific experimental conditions trigger racemization in this compound?
Answer: Several factors can accelerate the rate of keto-enol tautomerism and subsequent racemization. You must be vigilant about the following conditions:
-
pH: This is the most critical factor. Both strong acids and strong bases will catalyze the enolization process.[5] The piperidine nitrogen is itself basic (pKb of piperidine is ~2.88) and can act as an internal catalyst.[7] The presence of external acids or bases, even in catalytic amounts, significantly increases the racemization rate.[8]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including enolization and racemization.[9][10]
-
Solvent: The choice of solvent plays a crucial role. Protic solvents (like water, methanol, ethanol) can facilitate proton transfer by acting as a "proton shuttle," thereby speeding up the interconversion between keto and enol forms.[11][12] Polar aprotic solvents can also influence the rate.
-
Presence of Buffer Salts: Certain buffer components, such as phosphate, can act as catalysts for enolization by mediating proton transfer.[6]
Part 2: Proactive Prevention & Troubleshooting Guide
This section is designed to provide actionable strategies to maintain the enantiomeric excess (ee) of your compound.
Q3: How should I properly store and handle enantiopure this compound to minimize background racemization?
Answer: Proper storage is the first line of defense against loss of optical purity.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[13] | Low temperatures slow down the rate of racemization. While the piperidine melting point is -10°C, refrigeration is a safe and effective standard.[14] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and CO₂, which can form carbonic acid in solution and initiate acid-catalyzed racemization. |
| Container | Use a tightly sealed, amber glass vial.[13] | Prevents light exposure and contamination from air and moisture.[13] |
| Form | Store as a free base solid whenever possible. | Salt forms (e.g., hydrochloride) can create an acidic microenvironment, especially upon absorption of moisture, potentially accelerating racemization. |
Q4: I am performing an N-protection reaction (e.g., Boc protection). What are the best practices to maintain enantiomeric excess?
Answer: N-protection is a common step where racemization can occur due to the use of basic conditions. Here is a field-proven protocol designed to mitigate this risk.
Objective: To install a Boc protecting group on the piperidine nitrogen while minimizing racemization at the adjacent C3 chiral center.
Protocol: Low-Temperature Boc Protection
-
Dissolution: Dissolve enantiopure this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of ~0.1 M.
-
Inert Atmosphere: Ensure the reaction flask is under an inert atmosphere (N₂ or Ar) and cooled to 0°C using an ice bath. Causality: Lowering the temperature is a critical step to decrease the rate of the base-catalyzed enolization side reaction.[9]
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Base Addition (Crucial Step): Slowly, add a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 10-15 minutes. Causality: Using a hindered base like DIPEA minimizes direct deprotonation at the alpha-carbon. A slow addition maintains a low instantaneous concentration of the base, further suppressing the undesired enolization.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. Avoid unnecessarily long reaction times.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography. Immediately analyze the enantiomeric excess (ee) of the purified N-Boc-3-hydroxypiperidin-4-one using a validated chiral HPLC method (see Q6).
Q5: My latest batch shows significant racemization after a reaction. What are the first troubleshooting steps?
Answer: A systematic approach is key to identifying the source of racemization. Follow this troubleshooting workflow:
Part 3: Analytical & Quantitative Analysis
Q6: How can I accurately measure the enantiomeric excess (ee) of my sample?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of your compound.[15] Since the underivatized piperidone may not have a strong UV chromophore, derivatization is often employed. However, for the N-Boc protected version, direct analysis is feasible.
Protocol: Chiral HPLC for N-Boc-3-hydroxypiperidin-4-one
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is highly effective. The Chiralpak-IC3 column has been reported to be successful for separating similar N-Boc-3-hydroxypiperidine enantiomers.[16]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of Hexane and Isopropanol (IPA) is a common starting point. A typical ratio would be 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (for the carbamate chromophore).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL). The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Self-Validation: To confirm peak identity, it is best practice to also analyze a racemic standard, which can be intentionally prepared by treating your enantiopure sample with a catalytic amount of base (e.g., NaOMe in MeOH) for a short period. This will produce a sample with two peaks of roughly equal area, allowing for unambiguous peak assignment.
Q7: What level of ee loss is considered acceptable in a typical synthetic step?
Answer: This is highly dependent on the overall synthetic strategy and the stage of development.
-
Early-Stage Research & Development: A loss of 1-2% ee per step might be tolerated if subsequent purification or resolution steps are planned.
-
Process Development & Scale-Up: The standards are much more stringent. Ideally, there should be <0.5% loss of ee per step. Any step that consistently causes >1% ee loss would be targeted for significant re-optimization. The goal is to avoid costly and low-yielding enantiomeric enrichment steps late in the synthesis.
-
Final API (Active Pharmaceutical Ingredient): Regulatory bodies like the FDA require the enantiomeric purity of the final drug substance to be very high, often >99.5% ee. Therefore, minimizing any loss throughout the synthesis is paramount.
By understanding the underlying mechanism of racemization and implementing the careful handling, storage, and reaction protocols outlined in this guide, you can effectively preserve the critical stereochemical integrity of your enantiopure this compound.
References
-
MDPI. (2018). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. Molecules. Retrieved from [Link]
-
Thieme. (n.d.). 7.4 Racemization Assays. Science of Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Retrieved from [Link]
-
YouTube. (2014). Racemization of Aldehydes and Ketones. The Organic Chemistry Tutor. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Racemization – Knowledge and References. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Fungicide precursor racemization kinetics for deracemization in complex systems. Pure and Applied Chemistry Research. Retrieved from [Link]
-
PubMed. (2010). Facile syntheses of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
PubMed. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. CrystEngComm. Retrieved from [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 3-Hydroxypiperidin-4-one
Executive Summary
3-Hydroxypiperidin-4-one (C₅H₉NO₂, MW 115.13) represents a critical scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Its structural duality—containing both a secondary amine and a
This guide compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . It serves researchers requiring precise structural verification of this intermediate against isomeric alternatives like 4-hydroxypiperidin-3-one.
Part 1: The Comparative Landscape (EI vs. ESI)[1]
The choice of ionization technique fundamentally alters the observed "performance" (spectral richness vs. molecular ion stability) of the assay.[1]
Table 1: Performance Comparison Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural fingerprinting; Library matching (NIST). | LC-coupling; Metabolite ID; Quantification in biological matrices. |
| Energy Regime | Hard (70 eV).[2] | Soft (Thermal/Voltage dependent). |
| Dominant Species | Fragment Ions (Low intensity | Protonated Molecule ( |
| Key Mechanism | Radical-induced | Collision-Induced Dissociation (CID); Charge-remote fragmentation. |
| Detection Limit | Nanogram range (GC-MS). | Picogram range (LC-MS/MS). |
| Isomer Resolution | High : Distinct fragmentation ratios for 3- vs 4-ketone isomers. | Moderate : Requires optimized collision energy (CE) to distinguish isomers. |
Part 2: Fragmentation Mechanisms & Pathways[3]
The Core Instability: -Hydroxy Ketone Dehydration
The defining feature of this compound is the hydroxyl group at the
-
EI Mode:
(Radical Cation) -
ESI Mode:
(Even Electron Ion)
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecular ion (
-
-Cleavage (Amine Driven): The lone pair on the nitrogen drives cleavage of the adjacent C-C bonds. This typically yields low mass immonium ions (
30, 44). -
CO Loss: Following dehydration (
97), the cyclic enone creates a "dihydropyridone-like" species which ejects Carbon Monoxide (CO, 28 Da) to form a pyrroline-type fragment at 69.
Electrospray Ionization (ESI-CID) Pathway
In positive mode ESI, the nitrogen is protonated (
-
Water Loss (
): The base peak in MS/MS spectra is almost invariably 98. The proton on the nitrogen hydrogen-bonds with the hydroxyl oxygen, facilitating water ejection. -
Retro-Diels-Alder (RDA): The resulting unsaturated ring (
98) undergoes ring opening and RDA-type fragmentation, losing ethylene ( , 28 Da) or CO.
Visualization: Fragmentation Topology
The following diagram maps the degradation logic, distinguishing between the radical chemistry of EI and the proton-driven chemistry of ESI.
Figure 1: Comparative fragmentation topology showing the dominant "Water Loss" pathway common to both modes, divergent secondary pathways.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, the following protocol includes "Checkpoints"—observable criteria that confirm the experiment is proceeding correctly.
Method A: LC-MS/MS (ESI) for Structural Confirmation
Objective: Confirm identity of this compound in a reaction mixture.
1. Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Checkpoint: The pH must be < 4.0 to ensure Nitrogen protonation.
-
Dilute to 1 µg/mL for direct infusion or LC injection.
2. LC Conditions (HILIC Mode recommended due to polarity):
-
Column: Amide or HILIC silica column (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Checkpoint: Analyte should elute early in Reversed Phase (C18) but show retention in HILIC.
3. MS Parameters (Triple Quadrupole or Q-TOF):
-
Source: ESI Positive.[2]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source water loss).
-
Collision Energy (CE): Ramp 10 -> 40 eV.
4. Data Interpretation (The "Decision Tree"):
| Observed Ion ( | Interpretation | Validation Status |
| 116 | Parent | Pass: Molecule is intact. |
| 98 | Pass: Confirms Hydroxyl group. | |
| 114 | Fail: Indicates oxidation to dione (impurity). | |
| 138 | Warning: Check salt content in mobile phase. |
Part 4: Differentiation from Alternatives (Isomer Analysis)
A critical challenge is distinguishing This compound from 4-hydroxypiperidin-3-one .
Differentiation Strategy:
While both isomers lose water (
-
3-Hydroxy-4-one: The ketone is gamma to the nitrogen. The loss of CO (
70) is favored after water loss. -
4-Hydroxy-3-one: The ketone is beta to the nitrogen.
-cleavage adjacent to the ketone and nitrogen is sterically different, often yielding higher abundance of lower mass fragments ( 42, 55) at lower collision energies.
Workflow Diagram: Isomer Verification
Figure 2: Logic flow for distinguishing regioisomers based on secondary fragmentation intensity.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Piperidine Derivatives. NIST Standard Reference Data.[4][5][6] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Holčapek, M., et al. (2010). "Fragmentation behavior of cyclic amines and their derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-903.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 6. 4-Hydroxypiperidine [webbook.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
